molecular formula C7H7NO2 B077573 4-Acetoxypyridine CAS No. 14210-20-9

4-Acetoxypyridine

Cat. No. B077573
CAS RN: 14210-20-9
M. Wt: 137.14 g/mol
InChI Key: PTZQTYADHHANGW-UHFFFAOYSA-N
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Description

4-Acetoxypyridine is a chemical compound with the molecular formula C7H7NO2 . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of 4-Acetoxypyridine consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . The average mass is 137.136 Da and the monoisotopic mass is 137.047684 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetoxypyridine are not detailed in the available resources, pyridine derivatives are known to be important in various chemical reactions .


Physical And Chemical Properties Analysis

4-Acetoxypyridine has a density of 1.1±0.1 g/cm3, a boiling point of 218.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 86.0±19.8 °C .

Scientific Research Applications

  • Equilibrium between 4-acetoxypyridine and N-acetyl-4-pyridone : Fleming and Philippides (1970) discovered that the compound reported as 4-acetoxypyridine in literature is actually N-acetyl-4-pyridone. These two isomers are in equilibrium, with 4-Pyridone being acetylated by acetic anhydride more rapidly and completely than 2-pyridone (Fleming & Philippides, 1970).

  • Effects on CA1 pyramidal cells of the hippocampus : Perreault and Avoli (1989) studied the effects of 4-aminopyridine on rat hippocampal slices. They observed changes in cells and synaptic potentials, indicating 4-aminopyridine's impact on neuronal activity (Perreault & Avoli, 1989).

  • Synthesis of 4-Pyridoxyacetic Acid via a Pyridine N-Oxide Derivative : Denhertog and Maas (1975) synthesized 4-Pyridoxyacetic acid from 4-hydroxypyridine 1-oxide, a study relevant to plant growth substances (Denhertog & Maas, 1975).

  • Clinical applications of 4-aminopyridine : Soni and Kam (1982) reviewed the use of 4-aminopyridine in clinical practice, focusing on its effects on the neuromuscular junction and potential therapeutic roles in various conditions (Soni & Kam, 1982).

  • Neuromuscular stimulation effects on chick skeletal muscle : Heywood, Mcentee, and Stickland (2005) investigated the effects of 4-aminopyridine on skeletal muscle formation and development in embryonic chicks, demonstrating significant changes in muscle characteristics and body mass (Heywood, Mcentee, & Stickland, 2005).

  • Reaction of 3-hydroxypyridine N-oxide with active hydrogen compounds : Stein, Manna, and Lombardi (1978) explored the reaction of 3-hydroxypyridine N-oxide with various compounds, yielding 2-substituted-3-acetoxypyridines, and discussed the mechanism of this process (Stein, Manna, & Lombardi, 1978).

Safety And Hazards

4-Acetoxypyridine may be harmful by ingestion, inhalation, or skin absorption . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

properties

IUPAC Name

pyridin-4-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZQTYADHHANGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347965
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxypyridine

CAS RN

14210-20-9
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
GWJ Fleet, I Fleming, D Philippides - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… , the identifiable organic products are acetic anhydride and a mixture of N-4'-pyridyl-4-pyridone (8) and N-3'-pyridyl-4-pyridone (9) with no detectable amount of 3- or 4-acetoxypyridine. …
Number of citations: 9 pubs.rsc.org
I Fleming, D Philippides - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… The known compound, reported in the literature to be 4-acetoxypyridine, is shown to be N-acetyl-4-pyridone. In solution the two isomers are in equilibrium. 4-Pyridone is acetylated by acetic anhydride …
Number of citations: 12 pubs.rsc.org
B Weinstein, DN Brattesani - The Journal of Organic Chemistry, 1967 - ACS Publications
… The chloroform was removed under reduced pressure and the residual black oil was distilled to yield 4-acetoxypyridine [10.6 g, 41%; bp 120-125 (2.1 mm); white needles, unstable toair…
Number of citations: 14 pubs.acs.org
UP Basu, B Bhattacharya - The Journal of Organic Chemistry, 1967 - ACS Publications
… The chloroform was removed under reduced pressure and the residual black oil was distilled to yield 4-acetoxypyridine [10.6 g, 41%; bp 120-125 (2.1 mm); white needles, unstable toair…
Number of citations: 4 pubs.acs.org
M Szafran, Z Dega-Szafran - Journal of Molecular Structure, 1983 - Elsevier
… from ethyl acetate), 3-bromopyridine N-oxide (bp 122-125”C/5 mm Hg), 4-acetoxypyridine N-oxide (mp 134-135C from ethyl acetate) and 3nitropyridine N-oxide (mp 168-170C from …
Number of citations: 26 www.sciencedirect.com
DE Lenz, GE Hein - Biochimica et Biophysica Acta (BBA)-Enzymology, 1970 - Elsevier
… Experimental: The preparation of 3- and 4-acetoxypyridine-z-oxide from the corresponding 3- or 4-hydroxypyridine was accomplished by treatment with 3o"i, hydrogen peroxide fi)…
Number of citations: 5 www.sciencedirect.com
R Breslow, S Singh - Bioorganic Chemistry, 1988 - Elsevier
… This was oxidized to the N-oxide 11, which with acetic anhydride afforded the 4-acetoxypyridine derivative 12. Hydrolysis during workup yielded the diacetyly-pyridone diketal13, which …
Number of citations: 89 www.sciencedirect.com
HE Foster, J Hurst - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… By analogy with 4acetoxypyridine the ester group of the intermediate acetoxy-compounds (XXII; R‘ = OAc) would be expected to be extremely sensitive towards nucleophiles.s Thus …
Number of citations: 11 pubs.rsc.org
H Qasem - 2018 - etheses.whiterose.ac.uk
Incorporation of comonomers into hyperbranched poly(3,5-diacetoxybenzoic acid) is explored in this thesis. Hyperbranched polymers with up to 20% of comonomers retained their …
Number of citations: 3 etheses.whiterose.ac.uk
LJ Twyman, A Ellis, PJ Gittins - Chemical Communications, 2011 - pubs.rsc.org
… The control titration was conducted using 4-acetoxypyridine (AcPy 2) and a K a value of 1.89 Î 10 3 M −1 was calculated. Although the K a values for the polymer and control ligand were …
Number of citations: 21 pubs.rsc.org

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